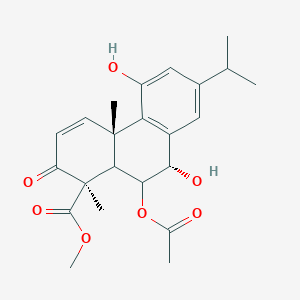

![molecular formula C14H10BrClN2O3 B2763727 [2-(2-Chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 387378-24-7](/img/structure/B2763727.png)

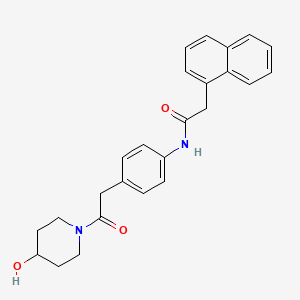

[2-(2-Chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

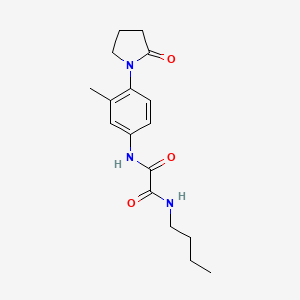

[2-(2-Chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic compound that exhibits promising pharmacological properties, making it a potential candidate for drug development.

Applications De Recherche Scientifique

Electrocatalysis

A study explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, demonstrating the synthesis of 6-aminonicotinic acid under mild conditions without volatile or toxic solvents. This process showcases an environmentally friendly and efficient method of incorporating CO2 into organic compounds, potentially useful in pharmaceuticals and agrochemicals (Q. Feng et al., 2010).

Synthesis of Heterocycles

Research has shown that the palladium-catalyzed condensation of 2-chloroaniline derivatives can yield various heteroaromatics, including indoles, carbazoles, acridines, and dibenzazepines. This ligand-controlled selectivity offers a versatile approach to constructing complex heterocyclic frameworks from a common precursor, demonstrating the compound's utility in diversifying synthetic routes (D. Tsvelikhovsky & S. Buchwald, 2010).

Supramolecular Chemistry

The crystal structure analysis of 2-amino-5-bromopyridinium salts with various organic acids has revealed intricate hydrogen bonding patterns. These findings are significant for designing new materials with specific molecular recognition and self-assembly properties, crucial for pharmaceutical development and nanotechnology (M. Hemamalini & H. Fun, 2010).

Halogen Bonding and Material Science

The study of halogen bonding in bromo-substituted imides has provided insights into the supramolecular assembly of macrocycles. This research underscores the potential of exploiting halogen bonds for constructing new materials with tailored properties, applicable in catalysis, sensor design, and drug delivery systems (P. Mocilac & J. Gallagher, 2014).

Catalysis

A chromium(III) complex with 5-aminopyridine-2-carboxylate anions demonstrated catalytic activity in the oligomerization of 2-chloro-2-propen-1-ol. This study highlights the potential of metal complexes in catalyzing important polymerization reactions, which could be applicable in creating new polymeric materials with specific characteristics (J. Malinowski et al., 2020).

Propriétés

IUPAC Name |

[2-(2-chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClN2O3/c15-10-5-9(6-17-7-10)14(20)21-8-13(19)18-12-4-2-1-3-11(12)16/h1-7H,8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOSSQAFQCDBLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)COC(=O)C2=CC(=CN=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2-Chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-Methyl-1H-pyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2763644.png)

![1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2763647.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2763651.png)

![2-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2763659.png)

![4-Butyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2763663.png)